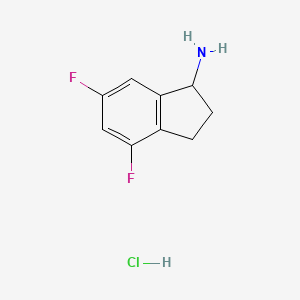![molecular formula C15H24F3NOSi B6259298 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 130408-88-7](/img/no-structure.png)
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one, also known as TFTP, is a synthetic compound with a range of potential applications in the scientific research field. It is a silylated pyrrole derivative that is highly stable, non-toxic and has a low boiling point. TFTP has been used in various experiments, such as those involving organic synthesis, catalysis, and biochemistry, due to its unique properties.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has been used in various scientific research applications, such as organic synthesis, catalysis, and biochemistry. For example, it has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of peptides. In addition, it has been used in the synthesis of fluorescent probes for imaging applications and in the synthesis of inhibitors of enzymes.
Mecanismo De Acción
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a silylated pyrrole derivative that is highly stable and non-toxic. It is believed to act as a catalyst for the synthesis of organic compounds and heterocyclic compounds. The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is not fully understood, but it is believed to involve the coordination of the trifluoromethyl group to the pyrrole nitrogen and the silyl group to the oxygen atom of the pyrrole ring. This coordination is thought to facilitate the formation of intermediates, which can then be used in the synthesis of desired compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one have not been extensively studied. However, it has been reported that it is non-toxic and has a low boiling point. This suggests that it may be safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in laboratory experiments include its high stability, non-toxicity, and low boiling point. Additionally, its silylated pyrrole structure makes it suitable for use in organic synthesis, catalysis, and biochemistry. However, it should be noted that 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic compound, and its mechanism of action is not fully understood. Therefore, it is important to consider the potential risks associated with its use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in scientific research. These include the development of new synthetic methods, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of pharmaceuticals, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of nanomaterials, and the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of biomolecules. In addition, further research into the mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one may lead to new applications in the field of biochemistry and physiology.
Métodos De Síntesis
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one can be synthesized from the reaction of 1-bromo-2,2,2-trifluoroethane with tris(propan-2-yl)silyl-1H-pyrrole in the presence of a base. The reaction is conducted in a dry solvent, such as dichloromethane, at room temperature. The product is then isolated by vacuum distillation, and the yield of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is approximately 90%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one' involves the reaction of 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde", "trifluoroacetic anhydride", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde (1 equiv.) and trifluoroacetic anhydride (1.2 equiv.) in anhydrous dichloromethane.", "Step 2: Add a catalytic amount of Lewis acid catalyst (e.g. titanium tetrachloride) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for an additional 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired product as a yellow oil." ] } | |
Número CAS |
130408-88-7 |
Nombre del producto |
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one |
Fórmula molecular |
C15H24F3NOSi |
Peso molecular |
319.4 |
Pureza |
90 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



